Physicochemical Property Comparison with 1-Piperidin-1-ylpropan-2-amine
A comparison of molecular properties between 1-(1-Methylpiperidin-2-yl)propan-2-amine and its closest unsubstituted analog, 1-piperidin-1-ylpropan-2-amine, reveals key differences that impact its behavior in synthetic and biological applications. The target compound has a higher molecular weight and a more complex, substituted structure [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 156.27 g/mol |
| Comparator Or Baseline | 1-piperidin-1-ylpropan-2-amine: 142.24 g/mol |
| Quantified Difference | 14.03 g/mol |
| Conditions | Theoretical calculation based on molecular formula (C9H20N2 vs. C8H18N2) |
Why This Matters
This difference in molecular weight, along with the added methyl group, can influence compound lipophilicity (LogP), solubility, and membrane permeability, which are critical parameters in drug design and chemical synthesis.
- [1] PubChem. (n.d.). 1-(1-Methylpiperidin-2-yl)propan-2-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
